

# Sulfonamides as Carbonic Anhydrase Inhibitors: From Mechanistic Principles to Therapeutic Design

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5-Methyl-2-pyridinesulfonamide*

Cat. No.: *B143914*

[Get Quote](#)

## Foreword

The inhibition of carbonic anhydrase (CA) by sulfonamides represents a cornerstone of medicinal chemistry, a classic tale of a simple chemical motif displaying profound and therapeutically relevant biological activity. This guide is designed for the laboratory scientist and drug developer. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the potent and versatile nature of sulfonamides as CA inhibitors. We will explore the intricate molecular dance between the inhibitor and the enzyme's active site, dissect the principles of rational drug design that grant isoform selectivity, and detail the experimental methodologies required to validate these interactions in the laboratory.

## Chapter 1: The Target - Carbonic Anhydrase: A Ubiquitous Metalloenzyme

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life.<sup>[1]</sup> Their primary and most studied function is to catalyze a simple, yet vital, physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton ( $\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$ ).<sup>[1][2][3]</sup> While this reaction can proceed uncatalyzed, CAs accelerate it by several orders of magnitude, achieving catalytic efficiencies that approach the diffusion-controlled limit.

This catalytic prowess is essential for a multitude of physiological processes, including:

- Respiration and Gas Transport: Facilitating the transport of  $\text{CO}_2$  from tissues to the lungs.[1]
- pH Homeostasis: Maintaining the delicate acid-base balance in blood and other tissues.[1][4]
- Electrolyte Secretion: Playing a crucial role in the secretion of electrolytes in organs like the eye and kidney.[4]
- Biosynthesis: Providing bicarbonate as a substrate for key biosynthetic reactions such as lipogenesis and ureagenesis.[1][4]

In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[5] They are broadly classified as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, IX, XII), mitochondrial (e.g., CA VA, VB), and secreted (CA VI).[1][6] This isoform diversity is the foundation for targeted therapeutic intervention; inhibiting a specific isoform involved in a pathological process while sparing others can lead to effective treatments with fewer side effects.

The catalytic heart of all  $\alpha$ -CAs is a zinc ion ( $\text{Zn}^{2+}$ ) situated deep within a conical active site cleft.[7] This zinc ion is tetrahedrally coordinated by the imidazole rings of three conserved histidine residues and a single water molecule, which is polarized for nucleophilic attack on the  $\text{CO}_2$  substrate.[3][7] The pivotal role of this zinc-bound water molecule is the key to understanding the enzyme's mechanism and, consequently, its inhibition.[3]

## Chapter 2: The Key - The Sulfonamide Moiety and Its Interaction with the Catalytic Zinc

The primary sulfonamide group ( $-\text{SO}_2\text{NH}_2$ ) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase. Its inhibitory power stems from its ability to act as a mimic of the transition state of the  $\text{CO}_2$  hydration reaction.[8]

The mechanism of inhibition is a model of chemical elegance:

- Deprotonation: The sulfonamide inhibitor,  $\text{R-SO}_2\text{NH}_2$ , must first be deprotonated to its anionic form,  $\text{R-SO}_2\text{NH}^-$ . This is a critical step, as the negatively charged nitrogen is the species that directly coordinates with the zinc ion.

- Zinc Coordination: The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.[4][9] It binds directly to the  $Zn^{2+}$  ion, forming a stable tetrahedral complex.[4][10]
- Hydrogen Bonding Network: The binding is further stabilized by a network of hydrogen bonds. The sulfonamide's oxygen atoms typically form hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199 in hCA II), and the NH group can interact with the same residue or with a glutamate (Glu106 in hCA II).[11][12]

This binding mode anchors the inhibitor firmly within the active site, physically preventing the entry of  $CO_2$  and the catalytic action of the zinc-bound hydroxide. The result is potent inhibition, often with dissociation constants ( $K_i$ ) in the low nanomolar range.[4][13]



[Click to download full resolution via product page](#)

Fig 1: Sulfonamide binding to the CA active site.

## Chapter 3: From Lead to Candidate - Rational Design & Structure-Activity Relationships (SAR)

While the sulfonamide group provides the anchor, the true artistry of medicinal chemistry lies in modifying the rest of the molecule (the "tail") to enhance potency and, crucially, achieve isoform selectivity.<sup>[14]</sup> The "tail approach" involves attaching various chemical moieties to the aromatic or heterocyclic ring of the sulfonamide, which then interact with amino acid residues lining the active site cavity.<sup>[15]</sup>

X-ray crystallography studies have been instrumental in elucidating these interactions, revealing how different tails can exploit subtle differences between CA isoforms.<sup>[10][11][16]</sup> For instance, the active site of CA II contains a hydrophobic pocket defined by residues like Phe131, Leu198, and Pro202, which can be targeted with nonpolar tails.<sup>[10]</sup> In contrast, tumor-associated isoforms CA IX and XII have different residues in this region (e.g., Val131/Asp132 in CA IX), providing an opportunity to design inhibitors that selectively bind to them.<sup>[17]</sup>

The following table summarizes the inhibitory activity ( $K_i$ ) of representative sulfonamides against four key human CA isoforms, illustrating the impact of structural modifications.

| Compound                     | R Group (Tail)                          | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile                         |
|------------------------------|-----------------------------------------|----------------|-----------------|-----------------|------------------|---------------------------------------------|
| Acetazolamide (AAZ) [6][18]  | 5-acetylaminono-1,3,4-thiadiazole       | 250            | 12.1            | 25              | 5.7              | Potent hCA II, IX, XII inhibitor            |
| Dorzolamide [15]             | Thienothiazine-6-sulfonamide derivative | 3000           | 3.5             | 54              | 52               | Highly potent and selective for hCA II      |
| Brinzolamide [15]            | Thienothiazine-6-sulfonamide derivative | 3900           | 3.1             | 42              | 6                | Highly potent and selective for hCA II      |
| Compound 15[18]              | Pyrazolecarboxamide derivative          | 725.6          | 3.3             | 6.6             | 80.5             | Highly potent hCA II/IX inhibitor           |
| Nitrobenzenesulfonamide [19] | 2-chloro-5-nitro-phenyl                 | >10000         | 8.8             | 9.3             | 5.8              | Highly selective for CA IX/XII over CA I/II |

Data compiled from multiple sources for illustrative purposes.[6][15][18][19]

Key SAR insights include:

- **Heterocyclic Sulfonamides:** Five-membered heterocyclic rings like 1,3,4-thiadiazole (seen in acetazolamide) are classic scaffolds that yield potent inhibitors.[5][20]
- **Exploiting Subpockets:** Attaching bulky or specific chemical groups can target subpockets at the rim of the active site, which vary significantly between isoforms, thereby conferring selectivity.[17][21]

- Halogenation: Adding halogen atoms can introduce favorable interactions, such as halogen bonding, that enhance binding affinity and selectivity.[17]

## Chapter 4: Proving the Hypothesis - Experimental Validation of Inhibition

Validating the inhibitory activity of newly synthesized sulfonamides is a critical step in the drug discovery process. While several methods exist, a common and robust technique is the colorimetric esterase assay. This assay leverages the fact that CAs can also hydrolyze certain esters, a reaction that occurs at the same active site as  $\text{CO}_2$  hydration.[22][23]

Protocol: Colorimetric Determination of CA Inhibition using p-Nitrophenyl Acetate (pNPA)

This protocol describes a self-validating system for determining the potency ( $\text{IC}_{50}$  or  $\text{Ki}$ ) of a test compound against a specific CA isoform.

Principle: The enzyme (e.g., hCA II) catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA), a colorless substrate, into p-nitrophenol (pNP), a yellow-colored product.[24] The rate of pNP formation is monitored by measuring the increase in absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction in a dose-dependent manner.

Materials:

- Purified human Carbonic Anhydrase (e.g., hCA I or hCA II)
- Assay Buffer (e.g., 20 mM HEPES or Tris, pH 7.4)[6]
- Substrate: p-Nitrophenyl acetate (pNPA) solution in acetonitrile or DMSO.
- Test Inhibitor (sulfonamide) stock solution in DMSO.
- Reference Inhibitor (e.g., Acetazolamide) stock solution in DMSO.
- 96-well microplate
- Microplate spectrophotometer

Workflow:

Fig 2: Experimental workflow for CA inhibition assay.

Step-by-Step Methodology:

- Reagent Preparation: Prepare all solutions in the assay buffer. The final concentration of DMSO in the well should be kept low (<1%) to avoid enzyme denaturation.
- Plate Setup: In a 96-well plate, add the assay buffer, CA enzyme solution (e.g., final concentration of 1-5 nM), and varying concentrations of the test inhibitor. Include wells for a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).
- Pre-incubation: Gently mix the plate and pre-incubate at a constant temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
- Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.
- Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes).[24][25]
- Data Analysis:
  - Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.
  - Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
  - Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Chapter 5: From Bench to Bedside - Therapeutic Applications

The diverse physiological roles of CA isoforms have made their inhibitors valuable therapeutic agents for a wide range of conditions.[4]

- Glaucoma: This is the most established application. Inhibition of CA II in the ciliary processes of the eye decreases the secretion of aqueous humor, thereby lowering intraocular pressure. [26][27] Dorzolamide and brinzolamide are topical CA inhibitors used for this purpose, while acetazolamide is used systemically.[15][26]
- Diuretics: By inhibiting CA in the proximal tubules of the kidney, sulfonamides reduce the reabsorption of bicarbonate, sodium, and water, leading to a mild diuretic effect.[26][28] Acetazolamide was one of the first non-mercurial diuretics developed.[15]
- Epilepsy: The exact mechanism is not fully understood, but the resulting mild metabolic acidosis in the brain is thought to increase the seizure threshold.[26][29] Acetazolamide and topiramate (which has weak CA inhibitory activity) are used as antiepileptics.[26][30]
- Acute Mountain Sickness: At high altitudes, hyperventilation leads to respiratory alkalosis. CA inhibitors counteract this by promoting the excretion of bicarbonate by the kidneys, which helps to normalize blood pH and hasten acclimatization.[26][29]
- Anticancer Agents: This is an exciting and evolving area. The tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors.[1] They help the tumor maintain a favorable intracellular pH in an acidic microenvironment. Inhibiting these isoforms is a promising strategy to disrupt tumor growth and survival.[13] Many selective CA IX/XII inhibitors are currently under investigation.[13][17]

## Chapter 6: The Selectivity Challenge - Targeting Specific CA Isoforms

The primary challenge in modern CA inhibitor design is achieving isoform selectivity. The ubiquitous cytosolic isoforms, hCA I and hCA II, are considered off-targets for many applications, and their inhibition can lead to unwanted side effects. The goal is often to design compounds that potently inhibit a disease-relevant isoform (e.g., hCA IX in cancer) while sparing hCA I and II.[16]

Achieving this requires a deep, structure-based understanding of the subtle differences between isoform active sites.[16][17] As mentioned, the amino acids lining the middle and outer rims of the active site cleft are less conserved than those directly coordinating the zinc. Medicinal chemists exploit these differences by designing inhibitor "tails" that form specific,

favorable interactions with the target isoform but clash with or fail to interact favorably with off-target isoforms.[17][21]

For example, researchers have successfully designed inhibitors that are highly selective for the tumor-associated hCA IX and XII over the cytosolic hCA I and II, a critical step toward developing safer and more effective anticancer therapies.[18][19] This is an area of intense research, combining organic synthesis, biochemical assays, X-ray crystallography, and computational modeling to rationally design the next generation of CA inhibitors.[9][16][21]

## References

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.). National Institutes of Health (NIH).
- Carbonic anhydrase inhibitor. (n.d.). Wikipedia.
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). National Institutes of Health (NIH).
- Therapeutic applications of the carbonic anhydrase inhibitors. (n.d.). dovepress.com.
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed.
- The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ChemRxiv.
- Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori  $\alpha$ -Carbonic Anhydrase. (n.d.). ACS Publications.
- Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed.
- Structural Basis for the Inhibition of Helicobacter pylori  $\alpha$ -Carbonic Anhydrase by Sulfonamides. (n.d.). PLOS One.
- The Pivotal Role of Zinc in the Catalytic Action of Carbonic Anhydrase: An In-depth Technical Guide. (n.d.). Benchchem.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health (NIH).
- Sulfonamides with Potent Inhibitory Action and Selectivity against the  $\alpha$ -Carbonic Anhydrase from *Vibrio cholerae* - PMC. (n.d.). National Institutes of Health (NIH).
- Carbonic Anhydrase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.

- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. (n.d.). National Institutes of Health (NIH).
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
- Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2006). PubMed.
- Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC. (2012). National Institutes of Health (NIH).
- Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori  $\alpha$ -Carbonic Anhydrase. (2016). PubMed.
- Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online.
- Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). MDPI.
- Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect.
- Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. (2015). PubMed.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). PubMed.
- Role of Zinc in Carbonic Anhydrase. (n.d.). Scribd.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. (n.d.). PubMed.
- List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com.
- How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. (2021). RxList.
- Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (n.d.). Journal of Medicinal Chemistry.
- A Colorimetric CO<sub>2</sub> Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI.
- Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. (n.d.). ResearchGate.
- Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. (2024). Chemical Communications.
- acetazolamide. (2021). YouTube.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. (n.d.). Benchchem.

- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (n.d.). PubMed.
- Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012). PubMed.
- X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). RSC Publishing.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). CNR-IRIS.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05003G [pubs.rsc.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural Basis for the Inhibition of Helicobacter pylori  $\alpha$ -Carbonic Anhydrase by Sulfonamides | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 15. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 16. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [chemrxiv.org](https://chemrxiv.org) [chemrxiv.org]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 20. [mdpi.com](https://mdpi.com) [mdpi.com]
- 21. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [mdpi.com](https://mdpi.com) [mdpi.com]
- 23. [mdpi.com](https://mdpi.com) [mdpi.com]
- 24. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 25. [assaygenie.com](https://assaygenie.com) [assaygenie.com]
- 26. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 27. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 28. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]
- 29. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sulfonamides as Carbonic Anhydrase Inhibitors: From Mechanistic Principles to Therapeutic Design]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143914#role-of-sulfonamides-as-carbonic-anhydrase-inhibitors]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)